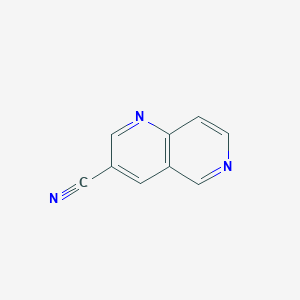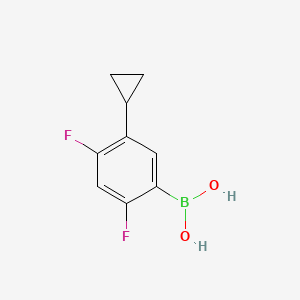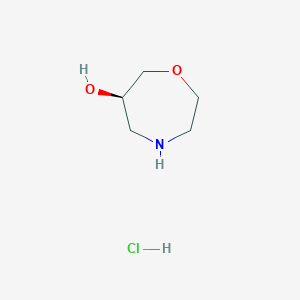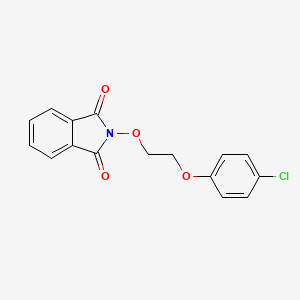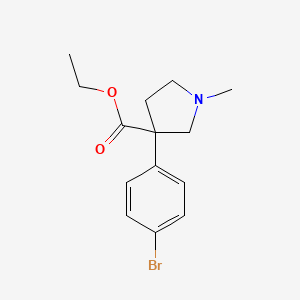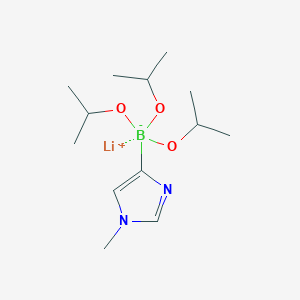
Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate: is an organometallic compound with the molecular formula C₁₃H₂₆BLiN₂O₃.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate typically involves the reaction of lithium borohydride with triisopropoxyborane and 1-methyl-1H-imidazole. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves maintaining strict control over reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different borate derivatives.
Reduction: It can be reduced to form simpler borate compounds.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions include various borate derivatives and substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds .
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of advanced materials and catalysts .
Wirkmechanismus
The mechanism of action of Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate involves its interaction with various molecular targets. The imidazole ring allows it to bind to specific enzymes and receptors, influencing their activity. The borate group can participate in coordination chemistry, forming stable complexes with metal ions and other molecules .
Vergleich Mit ähnlichen Verbindungen
Lithium triisopropoxyborate: Similar in structure but lacks the imidazole ring.
Lithium triethoxy(1-methyl-1H-imidazol-4-yl)borate: Similar but with ethoxy groups instead of isopropoxy groups.
Lithium triisopropoxy(1H-imidazol-4-yl)borate: Similar but without the methyl group on the imidazole ring.
Uniqueness: Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate is unique due to the presence of both the imidazole ring and the triisopropoxyborate group. This combination provides distinct chemical properties and reactivity, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C13H26BLiN2O3 |
|---|---|
Molekulargewicht |
276.1 g/mol |
IUPAC-Name |
lithium;(1-methylimidazol-4-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C13H26BN2O3.Li/c1-10(2)17-14(18-11(3)4,19-12(5)6)13-8-16(7)9-15-13;/h8-12H,1-7H3;/q-1;+1 |
InChI-Schlüssel |
XXXWUESSPFBFJJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[B-](C1=CN(C=N1)C)(OC(C)C)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


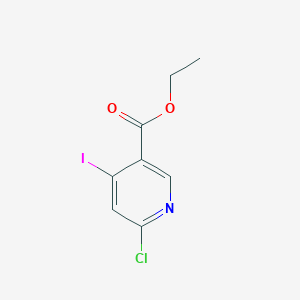
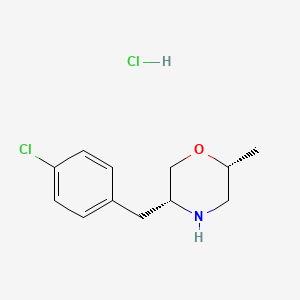


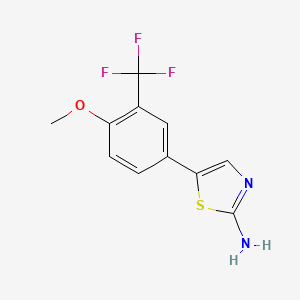
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)


